



Application Notes and Protocols: 2-Ethoxy-5methoxyphenylboronic Acid in Medicinal Chemistry

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Compound of Interest		
Compound Name:	2-Ethoxy-5-methoxyphenylboronic acid	
Cat. No.:	B1418382	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of **2-ethoxy-5-methoxyphenylboronic acid** as a key building block in medicinal chemistry, with a focus on its application in the synthesis of potent kinase inhibitors. The protocols outlined below are based on established synthetic methodologies and provide a framework for the use of this versatile reagent in drug discovery and development.

Introduction

2-Ethoxy-5-methoxyphenylboronic acid is an organoboron compound that serves as a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its substituted phenyl ring, featuring both an ethoxy and a methoxy group, allows for the introduction of this specific structural motif into a target molecule. These ether functionalities can influence the compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability, and can also play a crucial role in its interaction with biological targets. In medicinal chemistry, this reagent is particularly useful for the synthesis of complex organic molecules, including inhibitors of key signaling proteins like kinases.

Application: Synthesis of Aurora Kinase Inhibitors



A significant application of **2-ethoxy-5-methoxyphenylboronic acid** is in the synthesis of pyrazolo[3,4-d]pyrimidine-based Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that are critical regulators of mitosis, and their overexpression is implicated in the development and progression of various cancers. Therefore, inhibitors of Aurora kinases are promising therapeutic agents for cancer treatment.

The 2-ethoxy-5-methoxyphenyl moiety, when incorporated into the pyrazolo[3,4-d]pyrimidine scaffold, has been shown to contribute to potent and selective inhibition of Aurora kinases. A key example is the synthesis of (S)-1-(4-(2-ethoxy-5-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propan-2-ol.

Biological Activity Data

The following table summarizes the inhibitory activity of a representative compound synthesized using **2-ethoxy-5-methoxyphenylboronic acid** against a panel of kinases.

Compound	Target Kinase	IC50 (nM)
(S)-1-(4-(2-ethoxy-5-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propan-2-ol	Aurora A	1.5
Aurora B	3.2	
Aurora C	2.8	_
FLT3	25	_
RET	40	_

Data is representative of compounds synthesized via the described methods.

Experimental Protocols General Protocol for Suzuki-Miyaura Coupling

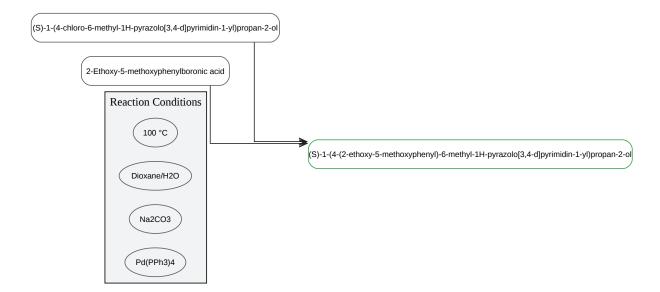
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic



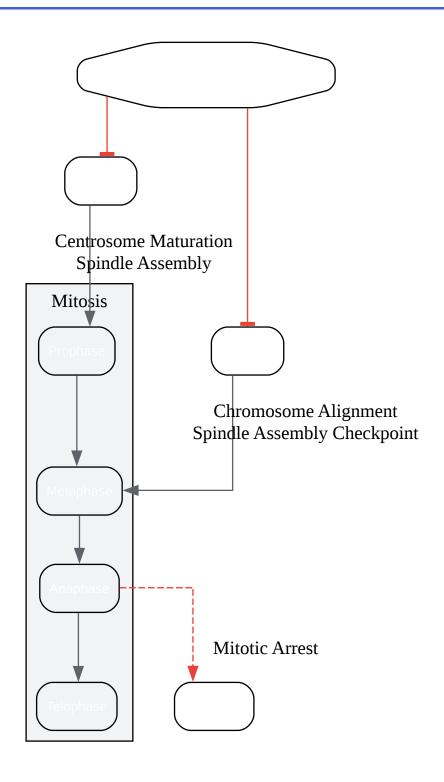
halide or triflate, catalyzed by a palladium complex.

Diagram of the Suzuki-Miyaura Coupling Workflow:









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References

- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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